(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is part of the imidazo[2,1-b]thiazole family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins involved in the life cycle of Mycobacterium tuberculosis .
Cellular Effects
It has been shown to have significant activity against Mycobacterium tuberculosis, suggesting that it may influence cell function and cellular metabolism .
Molecular Mechanism
Molecular docking and dynamics studies have been carried out for similar compounds to understand the putative binding pattern and stability of the protein–ligand complex .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole typically involves the cyclization of 2-aminobenzothiazole with benzyl halides under basic conditions. One common method includes the use of a catalyst-free microwave-assisted procedure, which provides rapid access to the desired product with high yields . The reaction is carried out in a green medium, often water, under mild conditions to ensure environmental sustainability .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave reactors to maintain the efficiency and yield observed in laboratory settings. The use of continuous flow reactors can also be employed to scale up the production while maintaining the reaction conditions and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against a range of bacterial and fungal strains.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole involves its interaction with various molecular targets. For instance, in its anticancer activity, the compound has been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . Molecular docking studies have revealed that it binds to DNA and certain enzymes, inhibiting their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Benzothiazole derivatives: Known for their antimicrobial and anti-inflammatory activities.
Thiazole derivatives: Widely studied for their diverse biological activities, including antioxidant and antiviral properties.
Uniqueness
(S)-2-Benzyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole stands out due to its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
(2S)-2-benzyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-2-6-12(7-3-1)10-13-11-18-14-8-4-5-9-15(14)19-16(18)17-13/h1-9,13H,10-11H2/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOVGGRICFJFEJ-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C2N1C3=CC=CC=C3S2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C2N1C3=CC=CC=C3S2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.